![molecular formula C21H18F3NO3 B2952809 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-07-9](/img/structure/B2952809.png)

1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

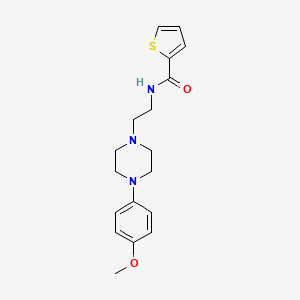

The compound appears to contain a trifluoromethyl group, a benzoyl group, a chroman moiety, and a piperidin moiety . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Benzoyl groups are acyl groups derived from benzoic acid and are commonly used in organic synthesis . Chroman is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of several functional groups and rings. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Applications De Recherche Scientifique

Drug Design and Development

Piperidine derivatives: , such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound potentially valuable in drug design.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is an important area of organic chemistry due to their biological activity. The compound could serve as a substrate for the synthesis of various biologically active piperidine derivatives .

Pharmacological Applications

Piperidine structures are found in many pharmacologically active molecules. The compound’s piperidine moiety could be explored for its pharmacological applications , including potential therapeutic effects .

Chemical Synthesis Methodology

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. This includes cyclization, cycloaddition, and annulation reactions, which are fundamental in chemical synthesis .

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The trifluoromethyl group’s presence could potentially influence these properties, given its importance in pharmaceuticals, agrochemicals, and materials .

Result of Action

The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests potential impacts at the molecular level .

Action Environment

The stability of the trifluoromethyl group could potentially be influenced by environmental conditions .

Safety and Hazards

Propriétés

IUPAC Name |

1'-[2-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESXLDBOKZALCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)

![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)

![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)

![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)

![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)

![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)